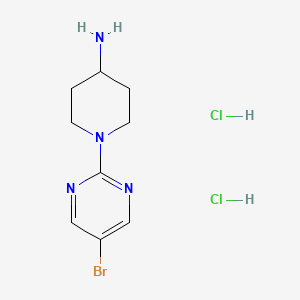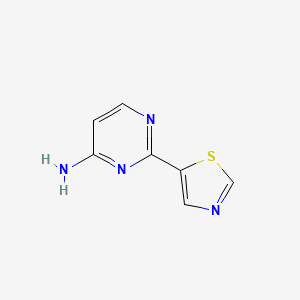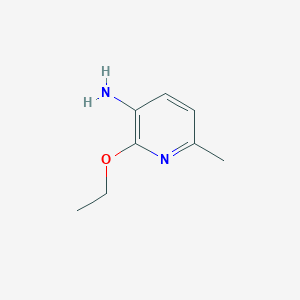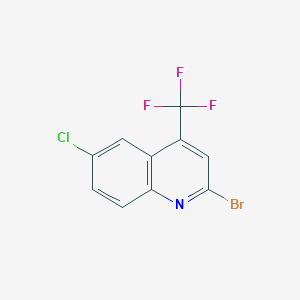
2-Bromo-6-chloro-4-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-6-chloro-4-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C10H4BrClF3N . It is used in scientific research .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-chloro-4-(trifluoromethyl)quinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 2nd position with a bromo group, at the 6th position with a chloro group, and at the 4th position with a trifluoromethyl group .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-6-chloro-4-(trifluoromethyl)quinoline” is 310.5 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I found .Scientific Research Applications
Synthesis and Photophysics
- New Quinoline Derivatives : The synthesis of new quinoline derivatives, including 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, was achieved starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines. These compounds exhibited strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, indicating potential applications in biomolecular binding and photophysics (Bonacorso et al., 2018).
Antimicrobial and Antimalarial Applications
- Antimicrobial and Antimalarial Agents : A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives were synthesized and screened for antimicrobial and antimalarial activity, showcasing the potential use of these compounds in medicinal chemistry (Parthasaradhi et al., 2015).
Material Science and Liquid Crystals
- Liquid Crystal Synthesis : Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines were synthesized and evaluated as liquid crystals. These compounds demonstrated unique properties like nematic mesophase, highlighting their potential in material science applications (Rodrigues et al., 2019).
Chemical Transformations and Functionalization
- Chemical Transformation Studies : Research on 4-(Trifluoromethyl)quinoline derivatives revealed various chemical transformations, including the creation of 2-bromo-4-(trifluoromethyl)quinolines, which can be further converted into other functionalized compounds. This indicates a broad scope for chemical synthesis and drug design applications (Lefebvre et al., 2003).
Structural Analysis
- X-Ray Structure Analysis : The structure of 3-bromomethyl-2-chloro-quinoline was analyzed using X-ray crystallography. This kind of structural analysis is crucial for understanding molecular interactions and designing new compounds (Kant et al., 2010).
Molecular Docking and Bio-Interactions
- Molecular Docking Studies : The synthesis and photophysical properties of hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline systems were studied, including DNA/HSA bio-interactions and molecular docking. These studies are vital for drug discovery and understanding molecular interactions (Kappenberg et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIHGYHVQUTOSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-4-(trifluoromethyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)
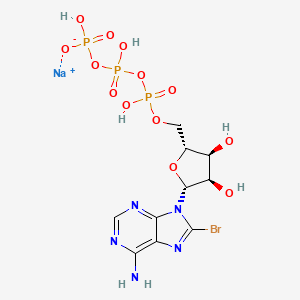
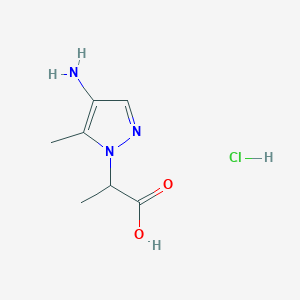

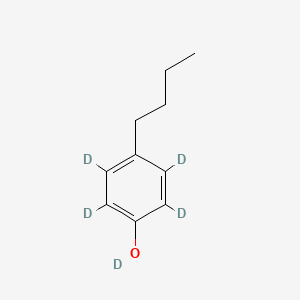
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)
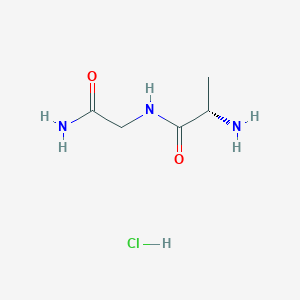
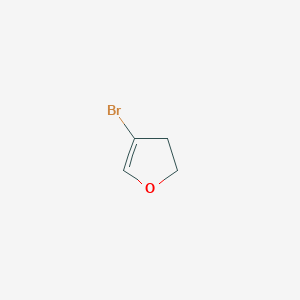
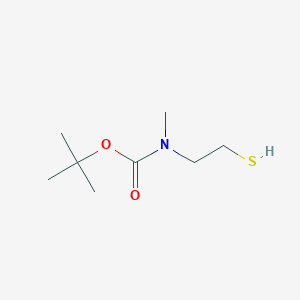
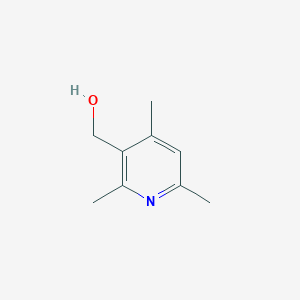
![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)
